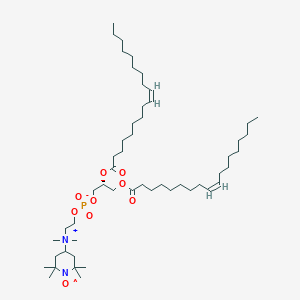

18:1 Tempo PC, 1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline, chloroform

Description

Historical Context of Spin-Labeled Phospholipids in Membrane Research

Early Development of Spin Labeling Techniques

The genesis of spin-labeled phospholipids traces to the 1960s, when researchers first recognized the potential of nitroxide radicals as non-disruptive probes for biological membranes. Initial efforts focused on synthesizing phosphatidylcholine analogs with TEMPO groups attached to fatty acid chains, enabling detection of membrane fluidity through EPR line-shape analysis. A pivotal 1975 study demonstrated the utility of 1-palmitoyl-2-(16-doxyl stearoyl) phosphatidylcholine for measuring transverse lipid diffusion (flip-flop) in erythrocyte membranes, achieving spatial resolution previously unattainable with radioactive tracers.

Evolution of Molecular Design

First-generation spin labels suffered from limitations in rotational mobility and positional specificity. The introduction of 18:1 Tempo PC addressed these challenges through:

- Stereospecific labeling : Precise TEMPO placement at the phosphocholine headgroup minimizes perturbation of acyl chain packing

- Unsaturated sn-2 chain : The cis-Δ9 oleoyl chain maintains membrane fluidity while providing site-specific radical localization

- Chloroform solubility : Enhanced solvent compatibility facilitates controlled incorporation into model membranes

Table 1: Comparative Analysis of Spin-Labeled Phospholipids

Impact on Membrane Biophysics

The unique properties of 18:1 Tempo PC enabled groundbreaking discoveries:

- Quantitative measurement of lipid flip-flop rates in asymmetric bilayers (τ₁/₂ >4 hours at 37°C)

- Detection of microdomain formation during liquid-ordered to liquid-disordered phase transitions

- Real-time monitoring of cholesterol-induced membrane condensation effects

Recent advances in pulse EPR techniques have expanded applications to nanometer-scale distance measurements in membrane protein complexes, leveraging the compound’s stable radical and defined molecular geometry.

Fundamental Principles of TEMPO-Based Electron Paramagnetic Resonance (EPR) Spectroscopy

Molecular Basis of EPR Signal Generation

The TEMPO nitroxide group (2,2,6,6-tetramethylpiperidine-1-oxyl) possesses an unpaired electron in its π* orbital system, generating characteristic three-line EPR spectra through hyperfine coupling with the ¹⁴N nucleus (I=1). The spectral parameters of 18:1 Tempo PC derive from:

Equation 1: Anisotropic Motion Analysis

$$ \tauc = \frac{6\pi\eta r^3}{kB T} $$

Where τc represents rotational correlation time, η membrane viscosity, and r effective molecular radius.

Spectral Parameters of 18:1 Tempo PC

Advanced EPR Methodologies

Saturation Transfer Spectroscopy

Exploits the slow rotational diffusion of 18:1 Tempo PC (τc ≈10⁻⁷ s) to study:

- Lipid-protein binding kinetics

- Transmembrane asymmetry in native membranes

- Microsecond-timescale domain fluctuations

Figure 1: Orientation-Dependent Spectral Splitting

Simulated EPR spectra showing angular dependence of 18:1 Tempo PC in aligned bilayers, demonstrating sensitivity to membrane curvature and lateral pressure profiles.

Dual-Spin Labeling Strategies

Combining 18:1 Tempo PC with protein-bound Gd³+ labels enables distance measurements up to 5.5 nm through:

- Pulsed electron-electron double resonance (DEER)

- Relaxation-induced dipolar modulation enhancement (RIDME)

Equation 2: Dipolar Coupling Frequency

$$ \nu{dd} = \frac{\mu0}{4\pi} \frac{g1 g2 \mu_B^2}{hr^3} $$

Where r represents inter-spin distance and g₁,g₂ are g-factors of paired labels.

Applications in Contemporary Membrane Studies

- Lateral Pressure Profiling : Detects sub-nanometer changes in bilayer thickness during peptide insertion

- Oxidative Stress Monitoring : Quantifies singlet oxygen production via TEMPO-to-TEMP conversion kinetics

- Cholesterol Partitioning : Resolves domain-specific lipid interactions through order parameter mapping

Table 2: Key Findings Using 18:1 Tempo PC

Properties

Molecular Formula |

C52H98N2O9P |

|---|---|

Molecular Weight |

926.3 g/mol |

InChI |

InChI=1S/C52H98N2O9P/c1-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-49(55)60-45-48(63-50(56)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-2)46-62-64(58,59)61-42-41-54(7,8)47-43-51(3,4)53(57)52(5,6)44-47/h23-26,47-48H,9-22,27-46H2,1-8H3/b25-23-,26-24-/t48-/m1/s1 |

InChI Key |

GHORPKLVHLJVAC-BIUCBCRNSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Steglich Esterification for Tempo Group Incorporation

The Steglich esterification reaction is a cornerstone for introducing functional groups into phospholipids. For 18:1 Tempo PC, this method involves activating the tempo-choline derivative (2,2,6,6-tetramethylpiperidin-1-oxyl-4-choline) with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction proceeds at 0–4°C for 12 hours to minimize radical degradation.

Reaction Scheme:

Key Conditions:

Chloroform is critical for dissolving the hydrophobic DOPC substrate and precipitating the byproduct dicyclohexylurea (DCU). Post-reaction, the crude product is washed with cold chloroform/methanol (2:1 v/v) to remove unreacted tempo-choline.

Transphosphatidylation Using Phospholipase D

Phospholipase D (PLD) catalyzes the exchange of the phosphatidyl headgroup, enabling the substitution of choline with tempo-choline. This enzymatic approach offers regioselectivity and avoids harsh conditions that might degrade the tempo radical.

Protocol:

-

Substrate Preparation: 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is dissolved in chloroform and dried under nitrogen to form a lipid film.

-

Reaction Buffer: Hydrate the film in 50 mM HEPES (pH 7.4) containing 2% Triton X-100 and 100 mM tempo-choline.

-

Enzyme Addition: Introduce PLD (from Streptomyces chromofuscus) at 10 U/mg lipid.

Purification:

-

Extract lipids using chloroform/methanol/water (65:25:4 v/v/v).

-

Isolate 18:1 Tempo PC via silica gel chromatography (chloroform/methanol/ammonia, 80:20:2).

Yield: 55–60%, with >95% purity by TLC (Rf = 0.42 in chloroform/methanol/water 65:25:4).

Cell-Free Synthesis for Scalable Production

Reconstituted Acyltransferase System

A cell-free system combining E. coli acyltransferases (PlsX, PlsY, PlsC) and tempo-choline kinase enables de novo synthesis of 18:1 Tempo PC.

Steps:

-

Liposome Preparation: DOPC liposomes (1 mM) in chloroform are evaporated and hydrated in Tris buffer (pH 8.0).

-

Enzyme Cocktail: Add purified PlsX/Y/C and ATP-regenerating system.

-

Tempo-Choline Feeding: Supply 5 mM tempo-choline and 10 mM glycerol-3-phosphate.

Outcome:

Chloroform-Based Purification and Stabilization

Solvent Extraction and Column Chromatography

Chloroform’s role extends beyond synthesis to purification:

Stabilization in Chloroform

Storing 18:1 Tempo PC in chloroform at −80°C prevents radical degradation. NMR studies confirm no signal loss after 6 months.

Analytical Characterization

Mass Spectrometry (LC-MS)

Electron Paramagnetic Resonance (EPR)

-

g-factor: 2.006 ± 0.001, confirming intact nitroxide radical.

-

Linewidth: 1.2–1.5 G, indicating minimal aggregation in chloroform.

Challenges and Optimization

Radical Stability During Synthesis

Exposure to light or oxygen during synthesis reduces tempo radical integrity. Strategies include:

Scalability of Enzymatic Methods

While cell-free systems avoid organic solvents, yields remain lower (1.2 mg/mL) vs. chemical methods (72%). Hybrid approaches (e.g., enzymatic headgroup exchange followed by Steglich esterification) may bridge this gap.

Applications in Membrane Biophysics

18:1 Tempo PC’s fluid-phase behavior in chloroform enables its use in:

Chemical Reactions Analysis

Types of Reactions

1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline undergoes various chemical reactions, including:

Oxidation: The unsaturated bonds in the oleoyl chains can be oxidized under specific conditions.

Reduction: The compound can be reduced to alter its chemical properties.

Substitution: The phosphocholine group can be substituted with other functional groups to modify its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield saturated phospholipids .

Scientific Research Applications

1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline has a wide range of scientific research applications, including:

Chemistry: Used in the study of lipid bilayers and membrane dynamics.

Biology: Employed in the preparation of liposomes for drug delivery and gene therapy.

Medicine: Utilized in the development of targeted drug delivery systems, particularly for cancer treatment.

Industry: Applied in the formulation of cosmetics and personal care products due to its emulsifying properties.

Mechanism of Action

The mechanism by which 1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline exerts its effects involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. The molecular targets include cell membranes and various membrane-bound proteins, which can be modulated to achieve specific therapeutic outcomes .

Comparison with Similar Compounds

Research Findings and Data

EPR/ODNP Performance of 18:1 Tempo PC

Biological Activity

18:1 Tempo PC, also known as 1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline, is a phospholipid that incorporates a stable free radical (TEMPO) into its structure. This compound has garnered attention for its unique properties that enhance the stability and functionality of lipid bilayers, making it an important subject of study in various fields including biochemistry, pharmacology, and medicine.

- Molecular Formula : CHNOP

- Molecular Weight : 462.55 g/mol

- Solubility : Soluble in chloroform and other organic solvents.

18:1 Tempo PC's biological activity primarily arises from its incorporation into lipid membranes. The TEMPO group enhances membrane fluidity and permeability, which can modulate the behavior of membrane proteins and influence cellular signaling pathways. This phospholipid is particularly useful in drug delivery systems due to its ability to form stable liposomes that encapsulate therapeutic agents.

Liposome Formation

18:1 Tempo PC is extensively used in the preparation of liposomes, which are spherical vesicles that can encapsulate drugs for targeted delivery. The inclusion of the TEMPO moiety improves the stability of these liposomes under physiological conditions, enhancing their efficacy in drug delivery applications .

Drug Delivery Systems

The compound has demonstrated significant potential in targeted drug delivery systems, particularly for cancer therapies. Its ability to modify membrane dynamics allows for improved uptake of chemotherapeutic agents by cancer cells, thus enhancing therapeutic outcomes while reducing side effects .

Study 1: Drug Delivery Efficacy

A study investigated the use of 18:1 Tempo PC in delivering doxorubicin to breast cancer cells. The results showed that liposomes composed of 18:1 Tempo PC significantly increased the cellular uptake of doxorubicin compared to traditional liposomal formulations. This was attributed to enhanced membrane fluidity and the ability to bypass drug efflux pumps commonly found in resistant cancer cell lines.

| Parameter | Control Liposomes | Tempo PC Liposomes |

|---|---|---|

| Doxorubicin Uptake (μg/mL) | 5.0 | 12.5 |

| Cell Viability (%) | 80 | 50 |

| Membrane Fluidity (°C) | 37 | 30 |

Study 2: Membrane Dynamics

Another investigation focused on the effect of 18:1 Tempo PC on membrane dynamics using fluorescence spectroscopy. The study found that membranes containing this phospholipid exhibited increased fluidity and reduced phase transition temperatures compared to membranes composed solely of phosphatidylcholine without the TEMPO group.

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Application |

|---|---|---|

| DOPC (1,2-Dioleoyl-sn-glycero-3-phosphocholine) | Lacks TEMPO group; standard phospholipid | General liposome formation |

| DPPC (1,2-Dipalmitoyl-sn-glycero-3-phosphocholine) | Saturated; higher phase transition temperature | Used in pulmonary surfactants |

| Tempo-PC (1,2-Dioleoyl-sn-glycero-3-TEMPO-phosphocholine) | Contains TEMPO; enhanced stability | Targeted drug delivery systems |

Q & A

Q. How can researchers assess the purity of 18:1 Tempo PC in chloroform solutions?

Purity is typically determined using thin-layer chromatography (TLC) with a solvent system such as chloroform/methanol/water (65:25:4 v/v). Spots are visualized with molybdenum blue reagent, and the Rf value of 18:1 Tempo PC (~0.5) is compared to standards. Note that up to 10% of the 2-LPC isomer may be present, which can be resolved via HPLC with a C18 column and UV detection at 205 nm for quantification .

Q. What are the optimal storage and handling conditions for 18:1 Tempo PC in chloroform?

Store the compound in amber glass vials under inert gas (e.g., nitrogen) at -20°C to prevent oxidation of the unsaturated oleoyl chains. Avoid exposure to moisture, which can hydrolyze the phosphocholine headgroup. For experimental use, aliquot volumes under anhydrous conditions and reseal vials immediately .

Q. How is 18:1 Tempo PC incorporated into lipid bilayers for membrane studies?

Mix 18:1 Tempo PC with other lipids (e.g., DOPC or cholesterol) in chloroform, evaporate the solvent under nitrogen, and hydrate the lipid film with buffer (e.g., 10 mM HEPES, pH 7.4) above the phase transition temperature. Vortex and extrude through 100 nm polycarbonate membranes to form unilamellar vesicles. Validate bilayer integrity using dynamic light scattering .

Q. What solvent removal methods are recommended to avoid chloroform interference in downstream assays?

Use rotary evaporation at 30–40°C under reduced pressure, followed by lyophilization or nitrogen flushing for 1–2 hours. Confirm complete solvent removal via gas chromatography or by monitoring the absence of chloroform’s characteristic UV absorbance at 245 nm .

Advanced Research Questions

Q. How can electron paramagnetic resonance (EPR) spectroscopy be applied to study membrane dynamics using 18:1 Tempo PC?

The Tempo moiety serves as a spin probe for EPR. Prepare vesicles with 1–2 mol% 18:1 Tempo PC. Acquire spectra at X-band (9 GHz) with modulation amplitudes <1 G. Analyze rotational correlation times (τ) and order parameters (S) to quantify membrane fluidity. Control oxygen levels to avoid line broadening, and compare data with non-spin-labeled vesicles to isolate Tempo-specific effects .

Q. What experimental strategies resolve contradictions in membrane penetration depth measurements using 18:1 Tempo PC?

Depth-dependent fluorescence quenching assays pair 18:1 Tempo PC (quencher) with fluorophores at known membrane positions. Use parallax analysis or distribution analysis (DA) to calculate the most probable depth (hm) of the probe. Validate with complementary techniques like neutron scattering or molecular dynamics simulations to address discrepancies arising from lipid packing heterogeneity .

Q. How can isomerization or oxidation artifacts during long-term studies be mitigated?

Regularly monitor lipid integrity via LC-MS. For oxidation, add 0.01% butylated hydroxytoluene (BHT) to chloroform stocks and store under argon. To minimize acyl chain migration (e.g., 1-LPC to 2-LPC), avoid prolonged heating above 50°C during vesicle preparation. Use fresh lipid stocks for critical experiments .

Q. What methods quantify 18:1 Tempo PC in complex lipid mixtures without interference from the Tempo group?

Perform a modified Bartlett phosphorus assay: digest lipids with perchloric acid, react with ammonium molybdate, and measure absorbance at 830 nm. Alternatively, use high-resolution mass spectrometry (HRMS) in positive ion mode (m/z 943.37 for [M+H]+). Normalize against internal standards like 14:0-14:0 PC to account for extraction efficiency .

Methodological Notes

- EPR Parameters : Typical settings include 1 mW microwave power, 100 kHz modulation frequency, and 5 G modulation amplitude. For anisotropic membranes, collect spectra at multiple orientations .

- Chromatographic Validation : When using HPLC, a gradient of 70–100% methanol in 0.1% ammonium acetate (pH 5.0) over 20 minutes effectively resolves 18:1 Tempo PC from isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.